molecular formula C7H6BrClS B3281765 (5-Bromo-2-chlorophenyl)(methyl)sulfane CAS No. 740806-64-8

(5-Bromo-2-chlorophenyl)(methyl)sulfane

Cat. No.: B3281765
CAS No.: 740806-64-8
M. Wt: 237.55 g/mol
InChI Key: ZHRFLIJIKULVLC-UHFFFAOYSA-N
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Description

(5-Bromo-2-chlorophenyl)(methyl)sulfane is an organic compound with the molecular formula C7H6BrClS It is a derivative of phenyl sulfane, where the phenyl ring is substituted with bromine and chlorine atoms at the 5 and 2 positions, respectively, and a methyl group attached to the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chlorophenyl)(methyl)sulfane can be achieved through a multi-step process:

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chlorophenyl)(methyl)sulfane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the halogen atoms or to modify the sulfur atom.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Products include various substituted phenyl sulfane derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include dehalogenated phenyl sulfane derivatives.

Scientific Research Applications

(5-Bromo-2-chlorophenyl)(methyl)sulfane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-2-chlorophenyl)(methyl)sulfane involves its interaction with various molecular targets. The halogen atoms and the sulfane group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-chlorophenyl)(methyl)sulfone: Similar structure but with a sulfone group instead of a sulfane group.

    (5-Bromo-2-chlorophenyl)(ethyl)sulfane: Similar structure but with an ethyl group instead of a methyl group.

    (5-Bromo-2-chlorophenyl)(methyl)ether: Similar structure but with an ether group instead of a sulfane group.

Uniqueness

(5-Bromo-2-chlorophenyl)(methyl)sulfane is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. The methyl sulfane group also imparts distinct chemical properties compared to similar compounds with different substituents .

Properties

IUPAC Name

4-bromo-1-chloro-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClS/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRFLIJIKULVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401283259
Record name 4-Bromo-1-chloro-2-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740806-64-8
Record name 4-Bromo-1-chloro-2-(methylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=740806-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-chloro-2-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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